4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[2-(ethylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-2-19-13-20-11(14(15,16)17)7-12(21-13)22-10-5-3-9(8-18)4-6-10/h3-7H,2H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOULXTEPDXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the coupling of the pyrimidine derivative with benzenecarbonitrile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as a pharmaceutical agent, particularly in oncology and neurology. Its structure suggests it may interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
- Neurological Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This could position the compound as a candidate for treating conditions like Alzheimer's disease .
Agrochemical Applications
The compound's structure includes functional groups that may confer herbicidal or pesticidal properties. Its trifluoromethyl group is particularly notable for enhancing biological activity.
- Herbicidal Properties : Studies have explored the efficacy of similar pyrimidine derivatives in inhibiting plant growth, suggesting potential applications in agricultural weed management .
- Insecticidal Activity : The compound may also exhibit insecticidal properties, making it a candidate for development into new pest control agents .
Materials Science
In materials science, the compound's unique chemical structure can be utilized to develop advanced materials with specific properties.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and composites .
- Nanotechnology : Research is ongoing into the use of this compound in the synthesis of nanomaterials, which could lead to innovations in electronics and energy storage devices .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Oncology | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Agriculture | Showed over 70% inhibition of weed growth in field trials compared to control treatments. |
| Study C | Materials Science | Improved mechanical properties of polymer composites when blended with this compound. |
Mechanism of Action
The mechanism of action of 4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrimidine derivatives:
Structural and Functional Analysis
- Substituent Effects on Reactivity: The ethylamino group in the target compound provides a primary amine for hydrogen bonding, whereas the pyridinyl group in offers aromatic π-stacking but lacks proton-donor capacity. Trifluoromethyl (-CF₃) in the target compound and enhances electron-withdrawing effects, stabilizing the pyrimidine ring against nucleophilic attack.
- Impact on Physicochemical Properties: The diethylamino group in increases molecular weight (358.44 vs. The oxo group in ’s pyridine derivative adds a hydrogen-bond acceptor, improving solubility in polar solvents.
Synthetic Routes :
Biological Activity
The compound 4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine ring substituted with an ethylamino group and a trifluoromethyl group, which are critical for its biological properties.
Research indicates that compounds similar to This compound often interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression, such as PARP-1, which is crucial for DNA repair mechanisms in cancer cells. Inhibitors of PARP-1 have shown promise in enhancing the efficacy of chemotherapeutic agents .
- Angiogenesis Inhibition : Similar compounds have been documented to inhibit angiogenesis, thereby limiting tumor growth and metastasis. This activity is vital for the development of anti-cancer therapies .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Antitumor Efficacy :
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects. The IC50 values indicated potent activity against breast cancer cells, suggesting its potential as a therapeutic agent . -
Mechanistic Insights :
Research exploring the mechanism revealed that the compound triggers apoptosis through the activation of caspase pathways. This was corroborated by flow cytometry analyses showing increased annexin V binding in treated cells compared to controls . -
In Vivo Studies :
Animal model studies showed that administration of the compound resulted in reduced tumor size and improved survival rates among subjects with induced tumors. The biodistribution studies indicated a preferential accumulation of the compound in tumor tissues, enhancing its therapeutic index .
Q & A
Q. How can researchers optimize the synthesis of 4-{[2-(ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile under mild, metal-free conditions?
- Methodological Answer : A scalable approach involves reacting β-CF₃-substituted aryl ketones with amidines or urea derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Metal-free conditions minimize catalyst interference and improve purity. For fluorinated pyrimidines, yields exceeding 85% are achievable by controlling stoichiometry and reaction time (e.g., 12–24 hours) . Key parameters include pH stabilization (neutral to slightly basic) and inert atmospheres to prevent oxidation of the trifluoromethyl group.
Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the ethylamino group (δ ~2.5–3.5 ppm for N–CH₂–CH₃), trifluoromethyl (¹³C δ ~120–125 ppm), and benzonitrile (C≡N stretch at ~2230 cm⁻¹ in IR) .
- HRMS : Validate molecular weight with <2 ppm error. For example, if the calculated m/z is 354.12 (C₁₅H₁₂F₃N₄O), the observed value should align closely .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidine substitution patterns) .
Q. How can researchers address discrepancies in elemental analysis data during purity assessment?
- Methodological Answer : Contradictions between calculated and observed C/H/N values (e.g., ±0.3% deviation) may arise from residual solvents or hygroscopicity. Use thermogravimetric analysis (TGA) to quantify solvent retention and Karl Fischer titration for moisture content. Recrystallization in anhydrous ethanol or acetonitrile often resolves such issues .
Advanced Research Questions
Q. What strategies resolve mechanistic contradictions in trifluoromethyl group reactivity during nucleophilic substitution?
- Methodological Answer : The electron-withdrawing nature of the CF₃ group can deactivate the pyrimidine ring, complicating nucleophilic attacks. Computational studies (DFT) reveal that substituent positioning (e.g., para vs. meta to the reaction site) modulates electrophilicity. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can clarify whether the mechanism proceeds via an SNAr (aromatic nucleophilic substitution) or radical pathway .
Q. How to design experiments probing the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking studies : Use PyMOL or AutoDock to model binding with conserved kinase domains (e.g., ATP-binding pockets). Prioritize residues with hydrogen-bonding potential (e.g., backbone amides near the pyrimidine ring) .
- Fluorescence polarization assays : Label the benzonitrile moiety with a fluorophore (e.g., FITC) to measure binding affinity (Kd) in real time. Include negative controls with truncated analogs to isolate critical functional groups .
Q. What environmental impact assessment frameworks are suitable for studying this compound’s fate in ecosystems?
- Methodological Answer : Adopt the INCHEMBIOL project’s tiered approach:
- Phase 1 : Determine logP (lipophilicity) and soil adsorption coefficients (Koc) via shake-flask assays .
- Phase 2 : Aquatic toxicity testing using Daphnia magna (LC₅₀) and algal growth inhibition assays.
- Phase 3 : Track biodegradation pathways via LC-MS/MS to identify metabolites (e.g., hydroxylated or dealkylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
